Stylissadine B
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Overview
Description
Stylissadine B is a natural product isolated from the marine sponge Stylissa flabellata. It is a bisimidazo-pyrano-imidazole bromopyrrole ether alkaloid, known for its potent antagonistic activity against the P2X7 receptor, an important target in inflammatory diseases . The molecular formula of this compound is C44H46Br8N20O9, and it has a molecular weight of 1638.19664 g/mol .
Preparation Methods
Stylissadine B is typically isolated from natural sources, specifically the marine sponge Stylissa flabellata. The isolation process involves high-throughput screening and extraction techniques. The sponge is collected, dried, and extracted using solvents such as methanol and dichloromethane. The crude extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify this compound .
Chemical Reactions Analysis
Stylissadine B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols can replace the bromine atoms.
Hydrolysis: Hydrolysis reactions can break down the ether linkages in this compound under acidic or basic conditions.
Scientific Research Applications
Stylissadine B has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of bisimidazo-pyrano-imidazole bromopyrrole ether alkaloids.
Biology: this compound is used to investigate the role of the P2X7 receptor in inflammatory responses and immune cell signaling.
Medicine: Due to its antagonistic activity against the P2X7 receptor, this compound is explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: This compound is studied for its potential use in developing new anti-inflammatory drugs and as a lead compound for drug discovery
Mechanism of Action
Stylissadine B exerts its effects by antagonizing the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses. The binding of this compound to the P2X7 receptor inhibits the receptor’s activation by adenosine triphosphate (ATP), preventing the formation of pores in the cell membrane and subsequent inflammatory signaling. This inhibition reduces the release of pro-inflammatory cytokines and other inflammatory mediators .
Comparison with Similar Compounds
Stylissadine B is unique among its class of compounds due to its high potency and specificity for the P2X7 receptor. Similar compounds include:
Stylissadine A: Another bisimidazo-pyrano-imidazole bromopyrrole ether alkaloid isolated from Stylissa flabellata, with similar but slightly less potent activity against the P2X7 receptor.
Konbu’acidin B: A pyrrole-imidazole alkaloid with nonspecific bioactivity.
4,5-Dibromopalau’amine: A known pyrrole-imidazole alkaloid with nonspecific activity
This compound stands out due to its tetrameric structure and its role as one of the most potent natural product P2X7 antagonists discovered to date .
Properties
Molecular Formula |
C52H50Br8F12N20O17 |
---|---|
Molecular Weight |
2094.3 g/mol |
IUPAC Name |
4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5R,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H46Br8N20O9.4C2HF3O2/c45-13-1-17(61-25(13)49)29(73)57-5-9-11(7-59-31(75)19-3-15(47)27(51)63-19)23(41-21(9)43(77)35(67-39(55)71-43)80-33(41)65-37(53)69-41)79-24-12(8-60-32(76)20-4-16(48)28(52)64-20)10(6-58-30(74)18-2-14(46)26(50)62-18)22-42(24)34(66-38(54)70-42)81-36-44(22,78)72-40(56)68-36;4*3-2(4,5)1(6)7/h1-4,9-12,21-24,33-36,61-64,77-78H,5-8H2,(H,57,73)(H,58,74)(H,59,75)(H,60,76)(H3,53,65,69)(H3,54,66,70)(H3,55,67,71)(H3,56,68,72);4*(H,6,7)/t9-,10-,11-,12-,21-,22+,23+,24+,33+,34+,35-,36-,41+,42+,43-,44-;;;;/m1..../s1 |
InChI Key |
PWAQCZXQKIUIBJ-JGPXLICKSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O[C@H]6[C@@H]([C@H]([C@H]7[C@@]68[C@@H](N=C(N8)N)O[C@@H]9[C@]7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)OC6C(C(C7C68C(N=C(N8)N)OC9C7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonyms |
stylissadine B |
Origin of Product |
United States |
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